Ethyl linoleate

Overview

Description

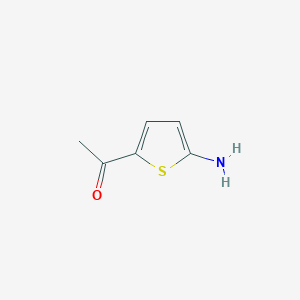

Ethyl linoleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of ethanol. It has a role as a plant metabolite and an anti-inflammatory agent. It is functionally related to a linoleic acid.

This compound is a natural product found in Daphne odora, Zea mays, and other organisms with data available.

Mechanism of Action

Target of Action

Ethyl linoleate, an unsaturated fatty acid, is recognized by cells as identical to normal linoleic acid . It primarily targets the Akt/GSK3β/β-catenin signaling pathway . This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

Upon uptake by cells, this compound is converted into a heavy isotope version of arachidonic acid, which gets incorporated into lipid membranes . It inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β) and reduces the level of β-catenin . This suggests that this compound inhibits melanogenesis through the Akt/GSK3β/β-catenin signal pathway .

Biochemical Pathways

This compound affects the biochemical pathway of melanogenesis, a process that produces melanin, a pigment found in skin, hair, and eyes . It inhibits the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1), which govern melanin pigment synthesis .

Pharmacokinetics

This compound is an orally bioavailable synthetic deuterated polyunsaturated fatty acid (PUFA) . The presence of deuterium makes it resistant to lipid peroxidation, which could potentially enhance its bioavailability . .

Result of Action

The primary result of this compound’s action is the significant inhibition of melanin content and intracellular tyrosinase activity . This leads to a reduction in melanogenesis, making this compound a potential skin whitening agent with anti-melanogenesis activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been suggested that this compound can form a biofilm on the hair surface, acting as a bridge between the hair fiber and oils present in its composition . This mechanism of action evenly spreads over the hair fiber, improving lipid replacement and conditioning properties, including hair softness . .

Biochemical Analysis

Biochemical Properties

Ethyl linoleate interacts with various enzymes and proteins. It has been studied as an acetylcholinesterase (AChE) inhibitor . It also plays a role in nonpolar metabolite profiling, providing insights into liver function and the metabolic impacts of alcohol consumption .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit melanin content and intracellular tyrosinase activity in α-MSH-induced B16F10 cells . It also inhibits the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1) in governing melanin pigment synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β) and reduces the level of β-catenin, suggesting that this compound inhibits melanogenesis through the Akt/GSK3β/β-catenin signal pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the oxidative stability of this compound in an aqueous solution was compared by measuring the decrease in unoxidized substrate and the formation of total hydroperoxides, conjugated dienes, and monohydroperoxides (MHPs) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that dietary linoleic acid requirements in the presence of α-linolenic acid are lower than the historical 2% of energy intake value .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine .

Transport and Distribution

Upon activity of dermal esterases, this compound would be cleaved into linoleic acid and methanol, representing sufficient similarity to the metabolites linoleic acid and ethanol, resulting from cleavage of this compound .

Properties

IUPAC Name |

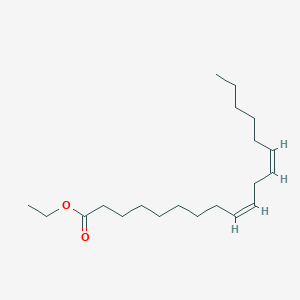

ethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-MURFETPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060269 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-35-4 | |

| Record name | Ethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl linoleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL LINOLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2YTT4J8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)